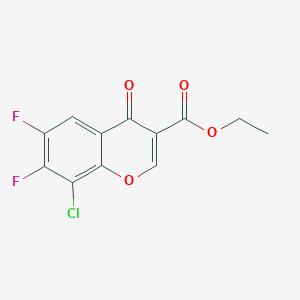
3-Chloro-4-(trifluoromethyl)benzoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethyl)benzoyl cyanide, commonly referred to as 3-CFBC, is an organofluorine compound with a wide range of uses in the scientific community. It is a colorless, odorless, and non-irritating solid that is relatively stable in air and water. 3-CFBC is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Applications De Recherche Scientifique
3-CFBC has a wide range of applications in the scientific community. It is used as a reagent for the synthesis of heterocyclic compounds, and as a catalyst in organic reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3-CFBC has been used in the synthesis of a variety of biologically active compounds, including anesthetics, antifungal agents, and antiparasitic agents.
Mécanisme D'action
The mechanism of action of 3-CFBC is not fully understood. However, it is believed to act as a Lewis acid, which means that it can interact with electron-rich molecules, such as alcohols and amines. This interaction can lead to the formation of new compounds, which can be used in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CFBC are not well understood. However, it has been shown to be non-toxic and non-irritating in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-CFBC in laboratory experiments include its low toxicity, its stability in air and water, and its low cost. Additionally, 3-CFBC is non-irritating and can be used in a variety of reactions. The main limitation of using 3-CFBC is that it is not soluble in organic solvents, which can limit its use in certain reactions.
Orientations Futures
1. Further research into the biochemical and physiological effects of 3-CFBC.
2. Development of new synthetic methods using 3-CFBC.
3. Exploration of new applications for 3-CFBC, such as in the synthesis of drugs and other specialty chemicals.
4. Investigation of the mechanism of action of 3-CFBC.
5. Development of new catalysts based on 3-CFBC.
6. Investigation of the environmental impact of 3-CFBC.
7. Development of new methods to improve the solubility of 3-CFBC in organic solvents.
8. Exploration of new ways to use 3-CFBC in the synthesis of heterocyclic compounds.
9. Investigation of the toxicity of 3-CFBC in humans and animals.
10. Development of new methods to improve the stability of 3-CFBC.
Méthodes De Synthèse
3-CFBC can be synthesized by a variety of methods, including the following:
1. Reaction of 3-chloro-4-fluorobenzoyl chloride with potassium cyanide in an aqueous medium.
2. Reaction of 3-chloro-4-fluorobenzoyl chloride with sodium cyanide in an aqueous medium.
3. Reaction of 3-chloro-4-fluorobenzoyl chloride with potassium cyanide in a non-aqueous medium.
4. Reaction of 3-chloro-4-fluorobenzoyl chloride with sodium cyanide in a non-aqueous medium.
Propriétés
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUAWFDYLCDPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C#N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)




![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)






